2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(1-pyridin-3-ylethyl)pentanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-3-5-11(13)12(16)15-9(2)10-6-4-7-14-8-10;;/h4,6-9,11H,3,5,13H2,1-2H3,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIIZOFVWXYLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)C1=CN=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride typically involves the reaction of 2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles as laboratory synthesis, with scaled-up processes to accommodate larger quantities. This includes the use of industrial reactors and purification systems to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of applications in scientific research:
Medicinal Chemistry
2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride is being investigated for its therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Potential Therapeutic Uses :
- Cardiovascular Health : Studies suggest that it may serve as a substrate for nitric oxide synthase, which is crucial in cardiovascular signaling pathways.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, potentially leading to treatments for diseases linked to these enzymes .
Biochemical Research
In biochemical studies, this compound is utilized to explore its interactions with proteins and enzymes.
- Mechanism of Action : It may modulate the activity of receptors or enzymes by binding to them, influencing various biochemical processes .
Analytical Chemistry
As a reference standard, it is employed in analytical methods to ensure accuracy in quantitative assessments of similar compounds.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-N-(1-pyridin-2-yl)ethylpentanamide | Similar amide structure | Different pyridine position |
| N-(4-Pyridyl)methylpentanamide | Methyl group instead of ethyl | Varying pharmacokinetics |
| 3-Amino-N-(pyridin-4-yl)butanamide | Shorter carbon chain | Distinct interaction profiles |
Case Study 1: Cardiovascular Research
A study published in Nature investigated the role of nitric oxide synthase substrates in cardiovascular health. The findings indicated that compounds similar to 2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide could enhance nitric oxide production, leading to improved vascular function .
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibitors highlighted that derivatives of this compound exhibited significant inhibition against acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases .
Industrial Applications
Beyond academic research, this compound finds utility in industrial settings:
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it particularly useful in various research and industrial applications .
Biological Activity
2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride, a synthetic compound with the molecular formula C12H21Cl2N3O, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pentanamide backbone, an amino group, and a pyridine ring, which collectively contribute to its diverse interactions within biological systems.
- Molecular Weight : 294.23 g/mol
- CAS Number : 1423027-88-6
- IUPAC Name : 2-amino-N-(1-(pyridin-3-yl)ethyl)pentanamide dihydrochloride
- Structure : The compound consists of a pyridine ring attached to a pentanamide chain.
The biological activity of 2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Binding Affinity : The pyridine ring enhances the compound's ability to interact with biological targets.
- Hydrogen Bonding : The presence of the amine group and amide bond facilitates crucial hydrogen bonding necessary for drug-target interactions.
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, suggesting therapeutic applications in treating diseases.
Antimicrobial Properties
Research indicates that 2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown promising results in inhibiting the growth of pathogens, positioning it as a potential candidate for antibiotic development.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation. These properties are particularly relevant in the context of drug development for cancer therapies.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of 2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior potency.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 32 |
| Escherichia coli | 16 | Ciprofloxacin | 64 |
| Pseudomonas aeruginosa | 32 | Gentamicin | 128 |
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that treatment with 2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide led to significant reductions in cell viability. The compound induced apoptosis in breast cancer cells via the intrinsic pathway.
| Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5 | Doxorubicin | 10 |
| HeLa (Cervical Cancer) | 7 | Cisplatin | 15 |
| A549 (Lung Cancer) | 6 | Paclitaxel | 12 |
Q & A
Q. What are the key considerations for synthesizing 2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride?
The synthesis typically involves coupling 2-aminopentanoic acid derivatives with 1-(pyridin-3-yl)ethylamine. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC) with NHS to activate the carboxyl group of 2-aminopentanoic acid .
- Salt formation : React the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and crystallinity .
- Purification : Employ techniques like recrystallization or preparative HPLC to isolate the product.
Q. Reagents and Conditions Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation | EDC, NHS, DMF | Carboxyl group activation |
| Coupling | 1-(pyridin-3-yl)ethylamine, RT, 12h | Amide bond formation |
| Salt formation | HCl (2 eq.), ethanol | Dihydrochloride salt precipitation |
Q. Why is the dihydrochloride form preferred in research applications?
The dihydrochloride salt improves:
- Solubility : Enhanced aqueous solubility facilitates in vitro assays (e.g., enzyme kinetics) .
- Stability : Reduced hygroscopicity compared to the free base, ensuring long-term storage stability .
- Crystallinity : Better-defined crystals aid in structural characterization via X-ray diffraction .
Q. What analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., pyridinyl proton signals at δ 8.3–8.7 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ and chloride adducts) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns .
Q. What safety protocols are advised for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride fumes .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Q. How should contradictory bioactivity data in enzyme inhibition assays be resolved?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm target engagement .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry .
- Orthogonal assays : Validate results using fluorescence polarization or AlphaScreen .
Q. What experimental design considerations are critical for in vivo studies?
- Pharmacokinetics (PK) : Assess bioavailability via intravenous/oral dosing in rodent models .
- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites .
- Dose-response curves : Establish therapeutic windows using log-dose vs. effect models .
Q. How can researchers address discrepancies in impurity profiles during scale-up?
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile impurities .
- Stability-indicating assays : Develop HPLC methods with gradient elution to resolve degradation products .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
